Antimicrobial Breadth: Bismuth Tribromophenolate vs. Bismuth Subsalicylate Against 15 Burn Pathogens
In a head-to-head in vitro zone-of-inhibition study, 3% w/v bismuth tribromophenolate in glycerol suspension was tested alongside bismuth subsalicylate against a panel of 15 common burn pathogens including MRSA, MSSA, Pseudomonas aeruginosa, and Candida albicans. Bismuth tribromophenolate (unbound from Xeroform® dressing) displayed antimicrobial activity against 12 of 13 tested pathogens (92% coverage) [1]. In contrast, bismuth subsalicylate produced a measurable zone of inhibition for only 3 of 5 tested organisms: MSSA (mean 47.2 mm across 3 plates), MRSA (13.8 mm, 1 of 3 plates), and S. marcescens (89.6 mm, 1 of 3 plates); no ZOI was observed against K. pneumoniae or E. coli [2]. This represents a substantially broader antimicrobial spectrum for bismuth tribromophenolate relative to the widely available bismuth subsalicylate comparator.
| Evidence Dimension | Antimicrobial spectrum (number of pathogens inhibited out of total tested) |
|---|---|
| Target Compound Data | Bismuth tribromophenolate (3% w/v glycerol suspension): activity against 12 of 13 burn pathogens |
| Comparator Or Baseline | Bismuth subsalicylate: zone of inhibition against only 3 of 5 tested pathogens (MSSA 47.2 mm; MRSA 13.8 mm; S. marcescens 89.6 mm; no ZOI for K. pneumoniae or E. coli) |
| Quantified Difference | Target active against 12/13 pathogens vs comparator active against 3/5 pathogens; broader pathogen coverage with target |
| Conditions | In vitro Kirby-Bauer zone-of-inhibition assay; 15 burn pathogens including MRSA, MSSA, P. aeruginosa, E. coli, C. albicans, VRE, A. baumannii, K. pneumoniae, ESBL-Klebsiella, S. pyogenes, P. mirabilis, S. marcescens, S. enterica; inoculum 10⁶–10¹⁰ CFU/mL; incubation 18–24 h at 37 °C; triplicate plates |
Why This Matters
A broader antimicrobial spectrum reduces the risk of pathogen-specific treatment failure in polymicrobial burn wounds, supporting procurement of bismuth tribromophenolate over bismuth subsalicylate for wound care applications where Gram-negative coverage is critical.
- [1] Barillo DJ, et al. The antimicrobial spectrum of Xeroform®. Burns. 2017 Sep;43(6):1189-1194. (Results: bismuth tribromophenate unbound from Xeroform active against 12 of 13 pathogens.) View Source
- [2] Barillo DJ, et al. The antimicrobial spectrum of Xeroform®. Burns. 2017 Sep;43(6):1189-1194. (Results: bismuth subsalicylate ZOI data—MSSA 47.2 mm, MRSA 13.8 mm, S. marcescens 89.6 mm; no ZOI for K. pneumoniae or E. coli.) View Source
